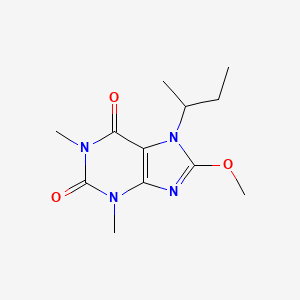
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves its ability to inhibit the activity of various kinases. It has been shown to inhibit the activity of several kinases involved in cancer development and progression, including EGFR, HER2, and VEGFR. This inhibition leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has also been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, with studies showing its ability to inhibit the production of inflammatory cytokines. In addition, it has also been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of several viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride in lab experiments is its ability to selectively inhibit the activity of specific kinases. This allows researchers to investigate the role of these kinases in various biological processes, including cancer development and progression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. In addition, further investigation into the anticancer properties of this compound is warranted, including studies investigating its potential as a treatment for specific types of cancer. Finally, the potential use of this compound as an antiviral agent should also be explored, given its demonstrated ability to inhibit the replication of several viruses.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves the reaction of 2-chloroaniline and 4-iodoaniline with 2-aminobenzophenone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified and converted to the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has been studied for its potential applications in a range of scientific research fields. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been investigated for its potential as a kinase inhibitor, with studies demonstrating its ability to inhibit the activity of several kinases involved in cancer development and progression.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClIN3.ClH/c21-17-7-3-1-5-15(17)19-24-18-8-4-2-6-16(18)20(25-19)23-14-11-9-13(22)10-12-14;/h1-12H,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWRFYPGQYENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)

![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)


![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)

![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)

![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)